REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.O.C(O)C>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:2]2[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=2)[CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(N1)C)C(C)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
tetrakis(PPh3)palladium(0)
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by evaporation
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through silica gel and celite
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatograph
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a fawn
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C=1SC(=C(N1)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |